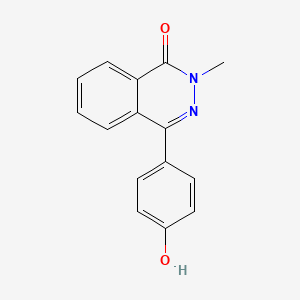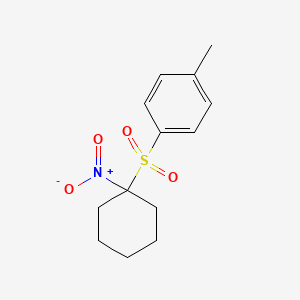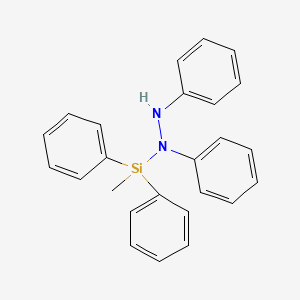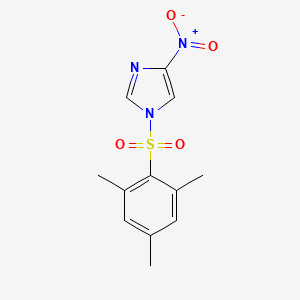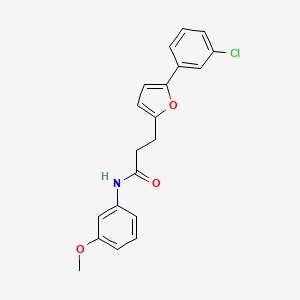
Benzimidazole-5-amine, 1-methyl-2-(2-thienyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzimidazole-5-amine, 1-methyl-2-(2-thienyl)- is a heterocyclic compound that features a benzimidazole core substituted with a thienyl group. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, and antiparasitic properties . The presence of the thienyl group in this compound may enhance its biological activity and specificity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzimidazole derivatives typically involves the condensation of ortho-phenylenediamine with various reagents. For benzimidazole-5-amine, 1-methyl-2-(2-thienyl)-, the following synthetic route can be employed:
Condensation Reaction: Ortho-phenylenediamine reacts with an appropriate aldehyde or ketone in the presence of an oxidizing agent like sodium metabisulphite.
Cyclization: The intermediate formed undergoes cyclization to form the benzimidazole ring.
Industrial Production Methods
Industrial production of benzimidazole derivatives often employs continuous flow reactors to enhance yield and efficiency. The use of microwave-assisted synthesis and green chemistry principles, such as solvent-free conditions, are also gaining popularity .
Analyse Des Réactions Chimiques
Types of Reactions
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Potassium carbonate, sodium hydroxide.
Catalysts: HCl, acetic acid.
Major Products
The major products formed from these reactions include various substituted benzimidazole derivatives, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
Benzimidazole-5-amine, 1-methyl-2-(2-thienyl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiparasitic agent.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized as a corrosion inhibitor in various industrial applications.
Mécanisme D'action
The mechanism of action of benzimidazole-5-amine, 1-methyl-2-(2-thienyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby disrupting normal cellular processes . The thienyl group may enhance binding affinity and specificity, leading to more potent biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazoles: Similar heterocyclic compounds with sulfur and nitrogen atoms in the ring.
Imidazoles: Compounds with a similar imidazole ring structure but different substituents.
Uniqueness
Benzimidazole-5-amine, 1-methyl-2-(2-thienyl)- is unique due to the presence of both the benzimidazole and thienyl groups, which may confer enhanced biological activity and specificity compared to other benzimidazole derivatives .
Propriétés
Formule moléculaire |
C12H11N3S |
|---|---|
Poids moléculaire |
229.30 g/mol |
Nom IUPAC |
1-methyl-2-thiophen-2-ylbenzimidazol-5-amine |
InChI |
InChI=1S/C12H11N3S/c1-15-10-5-4-8(13)7-9(10)14-12(15)11-3-2-6-16-11/h2-7H,13H2,1H3 |
Clé InChI |
SERGHFHMIXGRGQ-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C=C(C=C2)N)N=C1C3=CC=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


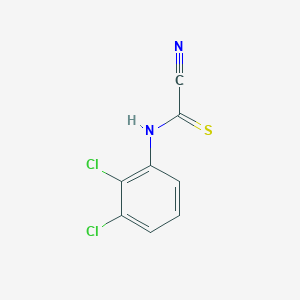


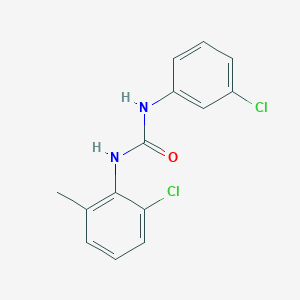

![benzyl N-[(1S)-1-carbamoyl-3-(methylsulfanyl)propyl]carbamate](/img/structure/B11943041.png)
![Benzene, 1-methoxy-4-[[(2-methyl-2-propenyl)oxy]methyl]-](/img/structure/B11943045.png)

![Diethyl 11-(3-nitrobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate](/img/structure/B11943050.png)
